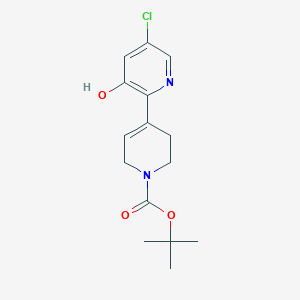

tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Description

The compound tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a pyridine-tetrahydropyridine hybrid featuring a tert-butyl carbamate group. Its structure includes a 1,2,3,6-tetrahydropyridine ring substituted at the 4-position with a 5-chloro-3-hydroxypyridin-2-yl moiety. This compound is likely utilized as a synthetic intermediate in pharmaceuticals or agrochemicals, given the prevalence of similar carbamate-protected heterocycles in medicinal chemistry (e.g., boronate esters in Suzuki couplings and neuroactive tetrahydropyridines ).

Properties

Molecular Formula |

C15H19ClN2O3 |

|---|---|

Molecular Weight |

310.77 g/mol |

IUPAC Name |

tert-butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |

InChI |

InChI=1S/C15H19ClN2O3/c1-15(2,3)21-14(20)18-6-4-10(5-7-18)13-12(19)8-11(16)9-17-13/h4,8-9,19H,5-7H2,1-3H3 |

InChI Key |

BQBNJORVYNASBC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C2=C(C=C(C=N2)Cl)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves several steps. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-3-hydroxypyridine and tert-butyl carbamate.

Reaction Conditions: The reaction typically involves the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the hydroxyl group on the pyridine ring.

Formation of Intermediate: The deprotonated intermediate is then reacted with a suitable electrophile, such as tert-butyl chloroformate, to form the desired product.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.

Chemical Reactions Analysis

tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions to convert the pyridine ring to a piperidine ring using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol using acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux, ice bath).

Scientific Research Applications

tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Pyridine Derivatives with Halogen and Methoxy Substituents

Compounds such as tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS: Unlisted, ) share a pyridine core but differ in substituents and ring systems. Key distinctions include:

- Substituents : The target compound has a 5-chloro-3-hydroxy group, whereas analogs feature bromo, methoxy, or dimethoxymethyl groups.

- Backbone : The target uses a tetrahydropyridine ring, while others incorporate pyrrolidine or methylpyrrolidine moieties.

- Reactivity : Chloro and hydroxy groups on pyridine may facilitate nucleophilic substitution or hydrogen bonding, whereas methoxy or bromo groups favor cross-coupling reactions .

Table 1: Halogen/Methoxy-Substituted Pyridine Analogs

Boronate Ester-Containing Tetrahydropyridines

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS: 286961-14-6, ) shares the tetrahydropyridine-carbamate backbone but replaces the pyridinyl group with a boronate ester. Key differences include:

- Functionality : The boronate ester enables Suzuki-Miyaura cross-coupling, whereas the target's chloro-hydroxy pyridine may serve as a pharmacophore or hydrogen-bonding motif.

- Molecular Weight : The boronate analog has a molecular weight of 309.21 g/mol, likely lower than the target due to the absence of a substituted pyridine.

Table 2: Boronate Ester Analogs

Carbamate Derivatives with Hydroxy/Methoxy Pyridine Groups

Compounds like tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate () highlight positional isomerism and substituent effects:

- Substituent Position : The target’s 3-hydroxy group is on the 2-pyridinyl ring, whereas analogs feature hydroxy/methoxy groups at the 4- or 5-positions.

- Stability : Electron-withdrawing chloro groups may enhance stability compared to methoxy or hydroxy substituents.

Complex Heterocyclic Systems

tert-Butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate (CAS: 866084-31-3, ) demonstrates advanced complexity with fused pyrido-pyrimidine rings. Unlike the target, these structures are tailored for kinase inhibition or receptor binding, leveraging extended conjugation and steric bulk.

Key Research Findings and Implications

- Biological Relevance : While MPTP-like tetrahydropyridines are neurotoxic , the target’s chloro-hydroxy substitution may mitigate such risks by altering electron distribution.

- Synthetic Utility : The tert-butyl carbamate group enhances solubility and stability during synthesis, a feature shared across analogs .

Biological Activity

tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a tert-butyl group, a chloro-substituted hydroxypyridine moiety, and a tetrahydropyridine ring. This compound has garnered attention for its potential biological activities, including interactions with various biological targets.

- Molecular Formula : C₁₅H₁₉ClN₂O₃

- Molecular Weight : 310.78 g/mol

- CAS Number : 2059933-45-6

Research indicates that compounds similar to this compound exhibit significant biological activities. Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in disease pathways. The exact mechanisms remain to be fully elucidated but may involve:

- Enzyme Inhibition : Potential inhibition of enzymes related to neurodegenerative diseases.

- Receptor Binding : Interaction with neurotransmitter receptors affecting signaling pathways.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Neuroprotective Effects | Exhibits protective effects against neurotoxic agents like amyloid-beta. |

| Antioxidant Activity | May reduce oxidative stress markers in cellular models. |

| Enzyme Inhibition | Potential inhibition of β-secretase and acetylcholinesterase. |

Case Studies and Research Findings

Recent studies have explored the compound's activity in various biological contexts:

-

Neuroprotection Against Amyloid Beta :

- In vitro studies demonstrated that the compound can protect astrocytes from amyloid-beta-induced toxicity by reducing levels of inflammatory cytokines such as TNF-α and IL-6 .

- The compound showed an increase in cell viability when co-treated with amyloid-beta, suggesting a protective mechanism against neurodegeneration .

- Oxidative Stress Reduction :

-

Binding Affinity Studies :

- Molecular docking studies are underway to determine the binding affinity of the compound to various targets implicated in neurological disorders.

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, a comparison table is presented below:

| Compound Name | Structural Similarity | Unique Features |

|---|---|---|

| tert-butyl 4-(4-chloropyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate | Similar tetrahydropyridine core | Different halogen substitution |

| tert-butyl 4-(5-bromo-pyridin-2-yl)-1,2,3,6-tetrahydropyridine | Halogen variation (bromine) | Potentially different reactivity |

| tert-butyl 4-(5-nitro-pyridin-2-yl)-1,2,3,6-tetrahydropyridine | Nitro group instead of hydroxyl | Increased electron-withdrawing effect |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.